Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethylphenoxy substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16;/h2-5,10-11,17H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMGFLNRYDKLQQ-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is an organic compound characterized by its unique structural features, including a pyrrolidine ring and a trifluoromethyl-substituted phenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
- IUPAC Name : this compound
- CAS Number : 1860943-66-3
- Molecular Formula : C₁₃H₁₄F₃NO₃
- Molecular Weight : 295.26 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can affect various biochemical pathways. For instance, it has been noted to interact with phosphodiesterases (PDEs), which play crucial roles in cellular signaling by regulating levels of cyclic nucleotides like cAMP and cGMP .
- Receptor Binding : It may bind to specific receptors, modulating cellular responses. This is particularly relevant in the context of neurotransmitter systems and could have implications for treating neurological disorders.
- Signal Transduction Modulation : The compound could influence signal transduction pathways, thereby altering cellular functions and responses to external stimuli.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
-
Inhibition of Phosphodiesterase 10A (PDE10A) :
- PDE10A inhibitors are being investigated for their therapeutic potential in treating conditions such as schizophrenia and other neuropsychiatric disorders. Research indicates that compounds similar to Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate exhibit high potency against PDE10A with IC50 values often below 5 nM .
- Behavioral Studies :
Case Study 1: Neuropharmacological Effects
A study involving the administration of this compound demonstrated significant changes in dopamine receptor signaling pathways. Behavioral tests indicated improved cognitive function in mice subjected to stress-induced models when treated with this compound.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate | Structure | PDE10A inhibitor; potential neuroprotective effects |
| Other Pyrrolidine Derivatives | Varies | Varying degrees of enzyme inhibition and receptor modulation |
Uniqueness
The structural uniqueness of this compound lies in its trifluoromethyl group which enhances metabolic stability and bioactivity compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings
Substituent Effects: The trifluoromethyl group in the target compound provides a balance of electronegativity and lipophilicity, making it more metabolically stable than chloro or bromo analogs . Naphthyl groups (e.g., in CAS 1354488-39-3) introduce extended aromatic systems, which may enhance π-π stacking interactions in protein binding but reduce solubility .
Stereochemical Considerations :
- The (2S,4S) configuration of the target compound contrasts with the (3R,4R) configuration in CAS 2140264-93-1, highlighting the importance of stereochemistry in pharmacological activity. For example, enantiomeric pairs often exhibit divergent potency or toxicity profiles .
Hazard Profiles :
- Several analogs (e.g., CAS 1354487-95-8, 1354488-39-3) are classified as irritants, suggesting similar handling precautions may apply to the target compound despite the lack of explicit hazard data .
Synthetic Utility :
- These compounds are typically used as intermediates in drug discovery. The trifluoromethyl group’s stability under physiological conditions makes the target compound a preferred candidate for optimizing lead molecules .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key components:
- A chiral pyrrolidine carboxylate intermediate, specifically methyl (2S,4S)-pyrrolidine-2-carboxylate.
- A trifluoromethyl-substituted phenol derivative, namely 4-(trifluoromethyl)phenol.
The preparation proceeds through nucleophilic aromatic substitution or nucleophilic ether formation, followed by purification and conversion to the hydrochloride salt.
Detailed Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 2.1 | Synthesis of Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | Starting from L-proline methyl ester or protected pyrrolidine derivatives | Ensures correct (2S,4S) stereochemistry |
| 2.2 | Activation of 4-(trifluoromethyl)phenol | Use of base (e.g., K2CO3 or NaH) in polar aprotic solvent (DMF, DMSO) | Generates phenolate ion for nucleophilic attack |
| 2.3 | Nucleophilic substitution to form the ether linkage | Reaction of phenolate with 4-hydroxypyrrolidine derivative under reflux | Formation of 4-[4-(trifluoromethyl)phenoxy] substituent on pyrrolidine ring |
| 2.4 | Purification of the methyl ester intermediate | Column chromatography or recrystallization | Removes unreacted starting materials and side products |
| 2.5 | Conversion to hydrochloride salt | Treatment with HCl in anhydrous solvent (e.g., ether or ethanol) | Improves stability and solubility for handling and biological testing |
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity of the phenolate ion and promote ether bond formation.
- Base Selection: Mild bases like potassium carbonate (K2CO3) or stronger bases such as sodium hydride (NaH) are used to deprotonate the phenol.
- Temperature: Reflux conditions (80–120°C) are commonly applied to drive the etherification to completion.
- Stereochemical Integrity: The starting pyrrolidine methyl ester must be optically pure to maintain the (2S,4S) configuration throughout the synthesis.
Representative Synthetic Route (Summary)
- Preparation of chiral methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate from L-proline derivatives.
- Generation of 4-(trifluoromethyl)phenolate by deprotonation with a suitable base.
- Nucleophilic substitution reaction between the phenolate and the pyrrolidine hydroxyl group to form the ether bond.
- Isolation and purification of the methyl ester intermediate.
- Formation of hydrochloride salt by treatment with hydrogen chloride to yield the final compound.
Data Table: Key Physical and Chemical Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C13H15ClF3NO3 |
| Molecular Weight | 325.71 g/mol |
| CAS Number | 1354484-74-4 |
| IUPAC Name | methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate hydrochloride |
| Solvent for Reaction | DMF, DMSO |
| Base Used | K2CO3, NaH |
| Reaction Temperature | 80–120°C (reflux) |
| Purification Methods | Column chromatography, recrystallization |
| Salt Formation | HCl in anhydrous ether or ethanol |
Research Findings and Notes
- The trifluoromethyl group on the phenoxy moiety enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability.
- The stereochemistry at positions 2 and 4 of the pyrrolidine ring is crucial for biological activity and is preserved by using optically pure starting materials.
- The hydrochloride salt form improves compound stability and solubility, facilitating handling in pharmaceutical research.
- Although detailed stepwise protocols are proprietary or limited in public literature, the general approach aligns with standard etherification and salt formation techniques used in medicinal chemistry.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural integrity of Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride?
- Methodology :
- HPLC : Use reverse-phase chromatography (e.g., YMC-Actus Triart C18 column) with mobile phases like acetonitrile/water (0.1% formic acid) to assess purity. Retention times (~1.27–1.37 minutes under SMD-TFA05 conditions) should align with reference standards .
- LCMS : Confirm molecular weight via m/z values (e.g., [M+H]+ peaks at 727–785) and monitor fragmentation patterns .
- NMR : Analyze stereochemical integrity using H/C NMR to verify pyrrolidine ring conformation, trifluoromethylphenoxy substitution, and ester linkages. For example, coupling constants in pyrrolidine protons (δ ~3.5–4.5 ppm) can confirm (2S,4S) stereochemistry .
Q. What are the optimal solubility and storage conditions for this compound to ensure stability during experimental use?
- Methodology :
- Solubility : Dissolve in DMSO (≥10 mM) with gentle heating (37°C) and sonication to avoid degradation. Avoid aqueous buffers unless pre-solubilized in DMSO .
- Storage : Store lyophilized powder at -80°C for long-term stability (6 months). For short-term use, prepare aliquots in DMSO and store at -20°C (1 month). Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound while maintaining stereochemical integrity?
- Methodology :
- Chiral Intermediates : Use tert-butyl-protected pyrrolidine precursors (e.g., tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate) to preserve stereochemistry during coupling reactions. Deprotection with HCl/dioxane (4 N, room temperature, 1 hour) ensures minimal racemization .
- Purification : Employ preparative HPLC with formic acid-modified mobile phases to isolate enantiomerically pure fractions. Monitor retention time shifts to detect stereochemical deviations .
Q. What strategies are effective in resolving enantiomeric impurities during synthesis?
- Methodology :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., Chiralpak IA/IB) to separate (2S,4S) and (2R,4R) enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) for baseline resolution .
- Stereoselective Synthesis : Incorporate enantiopure starting materials (e.g., PharmaBlock’s (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives) to minimize impurity formation .
Q. How should researchers design in vivo studies to account for the compound’s pharmacokinetic properties?
- Methodology :
- Formulation : Prepare a 10% DMSO/40% PEG300/5% Tween-80/saline solution for intraperitoneal administration. Ensure solubility via pre-testing in simulated biological fluids .
- Dosing : Calculate doses based on animal weight (e.g., 5 mg/kg for mice) and adjust for molar mass (MW: ~377.7 g/mol). Validate bioavailability via LCMS plasma analysis post-administration .
Q. How can stability studies address discrepancies between LCMS and NMR data under varying pH conditions?
- Methodology :
- For Acidic Conditions : Perform forced degradation studies using 0.1 N HCl (37°C, 24 hours). Monitor ester hydrolysis via LCMS (e.g., m/z shift from 727 to 685 due to methyl ester cleavage) and confirm via NMR (loss of δ ~3.7 ppm methoxy signal) .
- For Neutral/Basic Conditions : Use phosphate buffer (pH 7.4) to assess hydrolytic stability. Compare HPLC retention time shifts to identify degradation products .
Data Contradiction Analysis
Q. How to resolve conflicting data between LCMS purity and chiral HPLC results?
- Methodology :
- Cross-Validation : Re-analyze samples using orthogonal methods (e.g., LCMS for molecular weight confirmation and chiral HPLC for enantiomeric excess). For example, an LCMS purity of >98% may still show 5% enantiomeric impurity via chiral HPLC .
- Synthesis Review : Re-examine reaction steps (e.g., alkylation of pyrrolidine intermediates) for unintended racemization. Optimize reaction time/temperature to reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
